![molecular formula C15H23N5O2S B2557755 4-Metil-6-[5-(pirrolidina-1-sulfonil)-octahidropirrolo[3,4-c]pirrol-2-il]pirimidina CAS No. 2200544-32-5](/img/structure/B2557755.png)
4-Metil-6-[5-(pirrolidina-1-sulfonil)-octahidropirrolo[3,4-c]pirrol-2-il]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex chemical compound featuring a pyrrolidine sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol structure. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are crucial in the biochemical realm, being integral to the structure of nucleic acids and thus, genetic material.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.
Biology
In biological research, compounds containing pyrimidine structures are crucial, as they can interact with DNA and RNA. This particular compound could be used to develop new probes or tools to study genetic material.
Medicine
Medically, pyrimidine derivatives have been explored for their potential in drug development. They are often investigated for their pharmacological properties, such as antiviral, antibacterial, and anticancer activities.
Industry
In industry, this compound might be employed in the development of advanced materials or as a catalyst in certain reactions, given its complex chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. The process begins with the formation of the pyrimidine core through a series of condensation reactions involving ammonia or primary amines with β-dicarbonyl compounds. Subsequent steps involve the introduction of the methyl group and the pyrrolidine sulfonyl functionality. The synthesis pathway often requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
On an industrial scale, the production involves large-scale organic synthesis reactors, where the aforementioned reactions are scaled up. The key to successful industrial production lies in optimizing reaction conditions and purification processes to maximize yield and minimize by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound to a high degree of specificity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo several types of chemical reactions:
Oxidation: : This reaction typically involves the transformation of functional groups within the molecule, often employing reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Commonly used reducing agents include lithium aluminium hydride and sodium borohydride, which can reduce sulfonyl groups to thiols or disulfides.
Substitution: : Nucleophilic substitution reactions, where nucleophiles like hydroxide, alkoxides, or amines replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation Agents: : Potassium permanganate, hydrogen peroxide.
Reduction Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Alkoxides, hydroxides, amines.
Major Products Formed
The products formed depend on the specific reactions undergone. For instance:
Oxidation might yield sulfonic acids or sulfone derivatives.
Reduction can lead to thiol or disulfide compounds.
Substitution reactions produce a variety of derivatives, depending on the nucleophile involved.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which 4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonyl group might play a critical role in binding to these targets, thereby influencing biochemical pathways. The exact pathways involved would depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: : The base structure of the compound.
Sulfonyl Pyrroles: : Compounds with similar sulfonyl groups attached to pyrrole rings.
Methyl-substituted Pyrimidines: : Pyrimidines with similar methyl group substitutions.
Uniqueness
4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a pyrrolidine sulfonyl group with an octahydropyrrolo[3,4-c]pyrrol structure. This uniqueness grants it distinct chemical and biological properties, setting it apart from other pyrimidines or sulfonyl-containing compounds.
Hope this satisfies your curiosity about this fascinating compound!
Propiedades
IUPAC Name |
2-(6-methylpyrimidin-4-yl)-5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-12-6-15(17-11-16-12)18-7-13-9-20(10-14(13)8-18)23(21,22)19-4-2-3-5-19/h6,11,13-14H,2-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZBKOBNFLXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

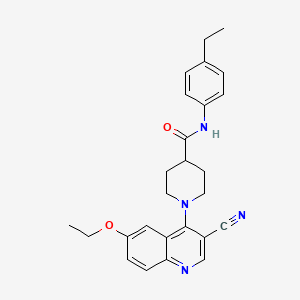
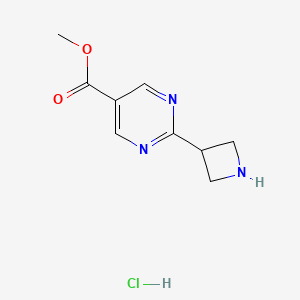
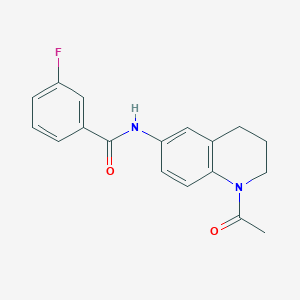
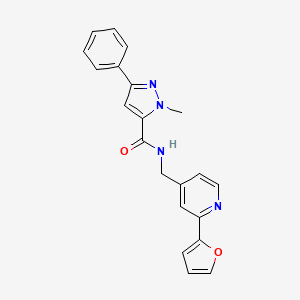
![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2557685.png)

![1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine](/img/structure/B2557688.png)
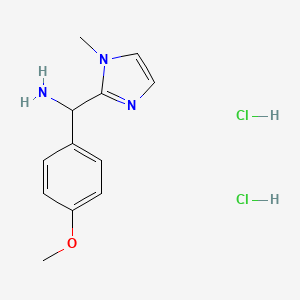
![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)
![N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2557692.png)
![3-[Carboxy(hydroxy)methyl]benzoic acid](/img/structure/B2557694.png)
![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2557695.png)
